5-Chloro-2-iodo-1-(methoxymethoxy)-3-methylbenzene
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Overview
Description
Benzene, 5-chloro-2-iodo-1-(methoxymethoxy)-3-methyl- is an organic compound with the molecular formula C9H10ClIO2 . This compound is a derivative of benzene, featuring chlorine, iodine, and methoxymethoxy groups attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Benzene, 5-chloro-2-iodo-1-(methoxymethoxy)-3-methyl- typically involves halogenation and etherification reactions. One common method involves the iodination of 5-chloro-3-methylphenol, followed by the protection of the hydroxyl group with a methoxymethyl group . The reaction conditions often include the use of iodine and a suitable oxidizing agent for iodination, and methoxymethyl chloride in the presence of a base for the etherification step.
Chemical Reactions Analysis
Benzene, 5-chloro-2-iodo-1-(methoxymethoxy)-3-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms can be substituted with other groups using reagents like organometallic compounds or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Scientific Research Applications
Benzene, 5-chloro-2-iodo-1-(methoxymethoxy)-3-methyl- is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 5-chloro-2-iodo-1-(methoxymethoxy)-3-methyl- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Benzene, 5-chloro-2-iodo-1-(methoxymethoxy)-3-methyl- can be compared with other halogenated benzene derivatives, such as:
- 5-chloro-2-iodo-1-methoxy-3-methylbenzene
- 5-chloro-2-iodo-1-methyl-3-nitrobenzene
- 5-chloro-2-iodo-1-methyl-3-hydroxybenzene
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications .
Properties
Molecular Formula |
C9H10ClIO2 |
---|---|
Molecular Weight |
312.53 g/mol |
IUPAC Name |
5-chloro-2-iodo-1-(methoxymethoxy)-3-methylbenzene |
InChI |
InChI=1S/C9H10ClIO2/c1-6-3-7(10)4-8(9(6)11)13-5-12-2/h3-4H,5H2,1-2H3 |
InChI Key |
JBSSYAJFICIGGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)OCOC)Cl |
Origin of Product |
United States |
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